molecular formula C16H14FN3O2S B14921212 N-(4-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(4-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B14921212
M. Wt: 331.4 g/mol
InChI Key: IEEPQHRFIDDDBR-UHFFFAOYSA-N
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Description

N~1~-(4-FLUOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-FLUOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.

    Formation of Thioether Linkage: The thioether linkage is formed by reacting the benzimidazole derivative with a suitable thiol compound.

    Acetamide Formation: The final step involves the acylation of the amine group with 4-fluorobenzoyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(4-FLUOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole, which are used as antiparasitic agents.

    Fluorophenyl Compounds: Compounds containing the 4-fluorophenyl group, such as fluoxetine, which is used as an antidepressant.

Uniqueness

N~1~-(4-FLUOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H14FN3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H14FN3O2S/c1-22-12-6-7-13-14(8-12)20-16(19-13)23-9-15(21)18-11-4-2-10(17)3-5-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20)

InChI Key

IEEPQHRFIDDDBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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